匹夫林-α

概述

描述

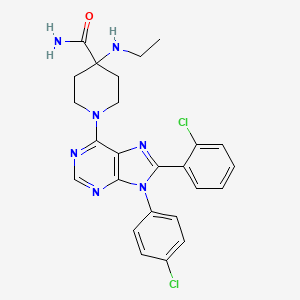

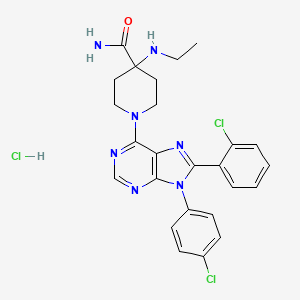

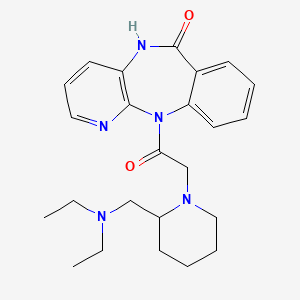

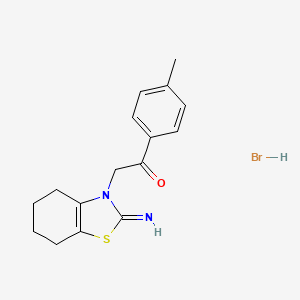

Pifithrin-alpha, also known as PFT-α, is a chemical inhibitor of p53 . It is an off-white colored compound with a molecular weight of 367.30 . It is a reversible inhibitor of p53-mediated apoptosis and p53-dependent gene transcription such as cyclin G, p21/waf1, and mdm2 expression .

Synthesis Analysis

PFT-α has been reported to be unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . Both compounds showed limited solubility with PFT-α precipitating out of tissue culture medium at concentrations greater than 30 μmol/L .Molecular Structure Analysis

The molecular formula of Pifithrin-alpha is C16H18N2OS . Its CAS Number is 63208-82-2 .Chemical Reactions Analysis

Pifithrin-α has been reported to inhibit p53 function and protect against a variety of genotoxic agents .Physical And Chemical Properties Analysis

Pifithrin-alpha has a molecular weight of 367.30 . It is soluble in DMSO up to 20 mg/mL . Its melting point is 192.1-192.5 °C . It is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β .科学研究应用

p53 依赖性凋亡抑制

匹夫林-α (PFTa) 是一种抑制 p53 依赖性凋亡的化学化合物 . 大多数化疗药物的毒性通常与 p53 激活和健康细胞的凋亡有关 . 因此,目前正在临床前试验中评估 PFTa 缓解这些副作用的能力 .

强效芳烃受体激动剂

鉴于 PFTa 和 AhR (芳烃受体) 激动剂在结构上的相似性,PFTa 被鉴定为一种强效的 AhR 激动剂 . 它可以通过 CYP1A1 基因启动子以及 DREs 激活基因表达,诱导 CYP1A1 表达,诱导 AhR/ARNT 结合 DNA,并竞争性地置换 AhR 中的 [3H]TCDD .

脑缺血中的神经保护作用

匹夫林-α 已显示出对脑缺血具有神经保护作用 . 它在促进移植的神经干细胞 (NSCs) 存活和改善大鼠脑缺血后的恢复方面有效 .

脑缺血中的再生修复

据报道,匹夫林-α 促进脑缺血后的再生修复,包括神经发生和血管生成 . 该过程是通过 VEGF 依赖的方式介导的 .

线粒体水平抑制 p53

匹夫林-α 具有神经保护作用,该作用发生在线粒体水平,与 p53 抑制无关 .

脑缺血的治疗

体内

PFT-α has been studied for its potential applications in a variety of in vivo studies. PFT-α has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and melanoma. PFT-α has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.

体外

PFT-α has been studied for its potential applications in a variety of in vitro studies. PFT-α has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and melanoma. PFT-α has also been shown to reduce inflammation in cell culture models of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.

作用机制

Target of Action

Pifithrin-alpha (PFT-α) is a small molecule that primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in preventing the propagation of genetically damaged cells, hence preventing tumor formation . It is functionally compromised in more than 70% of all human cancers .

Mode of Action

PFT-α acts by inhibiting the transcriptional activity of p53 . It reversibly blocks p53-dependent transcriptional activation and apoptosis . This means that PFT-α can prevent the effects of p53, such as cell cycle arrest, DNA repair, senescence, or apoptosis .

Biochemical Pathways

The classical pathway of p53-mediated apoptosis involves the transcriptional upregulation of pro-apoptotic proteins like Puma and Noxa . Pft-α has been found to attenuate these post-translational modifications of p53 without affecting the total p53 protein level . Moreover, PFT-α has been shown to activate the aryl hydrocarbon receptor (AhR) signaling pathway , which can lead to the upregulation of xenobiotic-metabolizing enzymes including CYP1A1 .

Result of Action

The inhibition of p53 by PFT-α results in the suppression of p53-mediated apoptosis, cell cycle arrest, and DNA-synthesis block . This can protect normal cells from the toxic effects of treatments like chemotherapy and radiation that are associated with p53 activation . It’s important to note that the effects of pft-α can be highly dependent on the nature of the p53 target gene .

Action Environment

Environmental factors can influence the action of PFT-α. For instance, the compound’s instability in tissue culture medium suggests that its efficacy could be influenced by the conditions of the medium . Furthermore, PFT-α’s action as an AhR agonist implies that it might interact with environmental pollutants that are also AhR ligands .

生物活性

PFT-α has been shown to have anti-cancer and anti-inflammatory properties, as well as being an effective inhibitor of the p53-mediated apoptosis pathway. PFT-α is also a potent inhibitor of NF-kB, which is a key regulator of inflammation and immune responses.

Biochemical and Physiological Effects

PFT-α has been shown to inhibit the growth of several types of cancer cells, including lung cancer, breast cancer, and melanoma. PFT-α has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. In addition, PFT-α has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and cell death.

实验室实验的优点和局限性

The main advantage of using PFT-α in laboratory experiments is that it is a potent inhibitor of the p53-mediated apoptosis pathway and NF-kB, which are key regulators of inflammation and immune responses. PFT-α is also a small molecule that is rapidly absorbed and distributed throughout the body, making it ideal for use in in vivo and in vitro studies. However, PFT-α has been shown to have some cytotoxic effects, so it should be used with caution in laboratory experiments.

未来方向

The potential applications of PFT-α are vast, and there are many potential future directions for the use of this molecule. Some possible future directions include the use of PFT-α in the development of novel cancer therapies, the use of PFT-α in the treatment of inflammatory diseases, and the use of PFT-α in the development of drugs to target NF-kB. Additionally, PFT-α could be used in the development of drugs to target other pathways, such as the MAPK pathway, which is involved in the regulation of cell growth and differentiation. Furthermore, PFT-α could be used in the development of drugs to target other pathways, such as the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis. Finally, PFT-α could be used in the development of drugs to target other pathways, such as the Wnt pathway, which is involved in the regulation of stem cell differentiation.

安全和危害

属性

IUPAC Name |

2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGVCKULCLQGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432994 | |

| Record name | Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63208-82-2 | |

| Record name | Pifithrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pifithrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifithrin-alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFITHRIN-.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)